2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenylacetamide
Description
2-(4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenylacetamide is a synthetic small molecule featuring a benzimidazole core linked to a piperazine ring via a methyl group, with an acetamide moiety attached to the piperazine nitrogen and a phenyl group at the terminal position (Figure 1). This structural motif is common in medicinal chemistry due to the benzimidazole’s ability to engage in hydrogen bonding and π-π stacking interactions, while the piperazine and acetamide groups enhance solubility and target affinity.
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c26-20(21-16-6-2-1-3-7-16)15-25-12-10-24(11-13-25)14-19-22-17-8-4-5-9-18(17)23-19/h1-9H,10-15H2,(H,21,26)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCHGMCOVBGOFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)CC(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenylacetamide typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by reacting o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of Piperazine Ring: The benzimidazole derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, in a polar solvent like dimethylformamide (DMF).
Formation of Phenylacetamide Group: The final step involves the acylation of the piperazine derivative with phenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonates.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds related to benzimidazole derivatives. For instance, research indicates that similar benzimidazole compounds exhibit significant cytotoxicity against various cancer cell lines. A study demonstrated that certain derivatives had IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), suggesting enhanced potency against colorectal carcinoma cells (HCT116) .
Table 1: Anticancer Activity of Benzimidazole Derivatives
Antimicrobial Activity
In addition to anticancer properties, this compound also exhibits antimicrobial activity. Studies have evaluated its effectiveness against various bacterial strains and fungi. Compounds with similar structures have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Microbial Strain | MIC (µM) | Reference |
|---|---|---|---|
| N1 | Staphylococcus aureus | 1.27 | |
| N8 | Escherichia coli | 1.43 | |
| N22 | Klebsiella pneumoniae | 2.60 |
Case Studies and Research Findings
Several case studies have provided insights into the efficacy and safety profiles of compounds related to 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenylacetamide:
- A study published in PMC evaluated a series of benzimidazole derivatives for their anticancer and antimicrobial activities, highlighting their potential as safer alternatives to traditional chemotherapeutics due to their selective toxicity towards cancer cells over normal cells .
- Another research effort focused on synthesizing and testing various derivatives against Mycobacterium tuberculosis, revealing promising results that warrant further exploration into their mechanisms of action and therapeutic applications .
Mechanism of Action
The mechanism of action of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function . The piperazine ring can enhance the compound’s ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Structural Analogues with Varied Heterocyclic Systems
Triazole and Thiazole Derivatives ()
Compounds such as 9a–9e () incorporate triazole and thiazole rings instead of the piperazine-acetamide chain. For example:
- 9c: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide. Key Differences: The triazole-thiazole system introduces steric bulk and electronic effects (e.g., bromine in 9c enhances lipophilicity). Activity: Docking studies suggest stronger binding to targets like α-glucosidase compared to the parent compound due to halogen interactions .
Table 1: Structural and Activity Comparison of Triazole-Thiazole Derivatives
*Quorum sensing (QS) inhibition at 250 μM .
Pyrazole and Tetrazole Derivatives ()
Compounds like 30 and 31 () replace the piperazine with pyrazole or tetrazole rings:
- 30 : N-(5(6)-(1H-1,2,4-Triazol-1-yl)-1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide.
Table 2: Pyrazole/Tetrazole Derivatives vs. Target Compound
Substituent Effects on Activity
Electron-Withdrawing vs. Electron-Donating Groups
- Chlorophenyl (6i, ) : 64.99% QS inhibition at 250 μM.
- Nitrophenyl (6p, ) : 68.23% QS inhibition, attributed to nitro’s electron-withdrawing effect enhancing target binding .
- Methoxyphenyl (9e, ) : Reduced activity compared to bromo/nitro analogues due to electron-donating methoxy group .
Metal Complexes ()**
Nickel(II) complexes (e.g., 16a–16c , ) and copper complexes () leverage the benzimidazole’s coordination capability:
- 16a: 2-Phenyl-4-[(1H-benzo[d]imidazol-2-yl)methyl]semicarbazide. Key Feature: Stabilized by Ni–N bonds (X-ray CCDC 959869) . Application: Catalytic oxidation of dopamine to aminochrome .
Biological Activity
The compound 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenylacetamide is a complex organic molecule that incorporates a benzimidazole moiety, a piperazine ring, and a phenylacetamide structure. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features:
- A benzimidazole ring known for its ability to interact with DNA.
- A piperazine ring which enhances membrane penetration.
- A phenylacetamide group that may contribute to the compound's solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- The benzimidazole moiety binds to DNA, disrupting its function, which is critical for cellular replication and transcription.
- The piperazine ring facilitates the compound's ability to penetrate cell membranes, enhancing its therapeutic potential.
- The dimethylamino group increases solubility and bioavailability, making it more effective in biological systems compared to similar analogs .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, derivatives have shown significant activity against various pathogens, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Pathogen | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| 7b | Staphylococcus aureus | 0.22 | Bactericidal |
| 10 | Staphylococcus epidermidis | 0.25 | Bactericidal |
| 13 | Escherichia coli | 0.30 | Bacteriostatic |
Anticancer Activity
Research has indicated that benzimidazole derivatives exhibit anticancer properties through various mechanisms, including inhibition of topoisomerases, which are crucial for DNA replication. A study involving novel benzimidazole derivatives reported strong binding affinities to human topoisomerase I, demonstrating their potential as anticancer agents .
Table 2: Anticancer Activity of Benzimidazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| BBZ1 | MCF7 | 5.0 | Topoisomerase I inhibition |
| BBZ2 | HeLa | 3.5 | DNA intercalation |
| BBZ3 | A549 | 4.0 | Apoptosis induction |
Case Studies
Several case studies have highlighted the effectiveness of compounds related to benzimidazole in clinical settings:
- Case Study on Antimicrobial Resistance : A study demonstrated that certain derivatives could effectively combat resistant strains of bacteria, showcasing their potential in treating infections that are difficult to manage with conventional antibiotics .
- Clinical Trials for Cancer Treatment : Initial phases of clinical trials have shown promising results for compounds targeting topoisomerases in various cancer types, leading to reduced tumor growth rates in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
